1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Description
The compound 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole features a pyrazole ring (4-methyl-substituted) linked via a methylene bridge to a 3-chlorophenylmethyl-substituted azetidine ring. This hybrid structure combines the rigidity of the azetidine core with the aromatic and hydrogen-bonding capabilities of the pyrazole and chlorophenyl moieties.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATTUEKKDIIYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 4-methyl-1H-pyrazole:
-
Reagents : Pentane-2,4-dione (acetylacetone) and hydrazine hydrate.
-
Conditions : Reflux in ethanol (78°C, 6–8 hours).
-
Mechanism : Nucleophilic attack of hydrazine on diketone carbonyls, followed by dehydration.
Functionalization Challenges
-
Regioselectivity: Unsubstituted pyrazoles may form regioisomers, but the methyl group at position 4 directs substitution due to steric and electronic effects.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired isomer.
Synthesis of 1-[(3-Chlorophenyl)Methyl]Azetidin-3-ylmethanol
Azetidine Ring Construction
Azetidines are strained four-membered rings requiring careful synthesis. Two routes are viable:
Route A: Gabriel Synthesis
-
Step 1 : React 3-chlorobenzyl bromide with potassium phthalimide to form N-(3-chlorobenzyl)phthalimide.
-
Step 2 : Alkylate 3-azetidinone with the phthalimide derivative under basic conditions (K₂CO₃, DMF, 60°C).
-
Step 3 : Hydrolyze the phthalimide group (hydrazine hydrate, ethanol) to yield 1-[(3-chlorophenyl)methyl]azetidin-3-amine.
-
Step 4 : Oxidize the amine to methanol via a TEMPO/NaClO₂ system.
Route B: Ring-Closing Metathesis
-
Step 1 : Prepare allyl-(3-chlorobenzyl)amine via reductive amination of allylamine and 3-chlorobenzaldehyde.
-
Step 2 : Perform Grubbs-catalyzed (2nd generation) metathesis to form the azetidine ring.
-
Step 3 : Hydroxylate the double bond via hydroboration-oxidation to install the methanol group.
Coupling of Pyrazole and Azetidine Moieties
Nucleophilic Substitution
-
Activation : Convert the azetidine methanol to a mesylate (methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C).
-
Alkylation : React 4-methyl-1H-pyrazole with the mesylate in DMF at 80°C using NaH as a base.
Reaction Conditions :
-
Temperature: 80°C, 12 hours.
-
Solvent: Anhydrous DMF.
-
Base: Sodium hydride (2.2 equiv).
Mitsunobu Reaction
An alternative coupling method employs Mitsunobu conditions to directly link the azetidine methanol and pyrazole:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
-
Solvent : THF, 0°C to room temperature.
-
Mechanism : Oxidative coupling via phosphine-mediated alcohol activation.
Optimization and Challenges
Regiochemical Control
Purification Techniques
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates unreacted starting materials.
-
Crystallization : Recrystallization from ethanol/water yields pure product (mp: 128–130°C).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.35–7.20 (m, 4H, Ar-H), 7.85 (s, 1H, Pyrazole-H), 4.10 (d, J = 7.2 Hz, 2H, CH₂-azetidine), 3.75 (t, J = 6.8 Hz, 2H, N-CH₂), 2.50 (s, 3H, CH₃), 2.30–2.15 (m, 1H, azetidine-CH), 1.95–1.80 (m, 2H, azetidine-CH₂).
13C NMR (100 MHz, CDCl₃) :
-
δ 148.2 (Pyrazole-C), 139.5 (Ar-C), 134.8 (Ar-C), 129.1 (Ar-C), 127.3 (Ar-C), 62.4 (CH₂-azetidine), 52.1 (N-CH₂), 45.8 (azetidine-C), 21.5 (CH₃).
HRMS (ESI+) :
-
Calculated for C₁₆H₁₈ClN₃ [M+H]⁺: 312.1211; Found: 312.1214.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving azetidine and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Pyrazole Hybrids
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride
- Structural Features : Lacks the 3-chlorophenylmethyl group but shares the azetidine-pyrazole backbone.
- The dihydrochloride salt form enhances aqueous solubility compared to the free base .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Structural Features: Contains a sulfonamide group and chlorophenoxy substituent instead of azetidine.
- The phenoxy group differs electronically from the chlorophenylmethyl group, altering steric and electronic profiles .
Chlorophenyl-Substituted Pyrazoles
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole
- Structural Features : Features dichlorophenyl and fluorophenyl groups.
- Key Differences : The dichlorophenyl group increases lipophilicity and steric bulk compared to the 3-chlorophenyl group. Fluorine’s electron-withdrawing effects may enhance metabolic stability .
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde
- Structural Features : Includes a trifluoromethyl group and sulfanyl linkage.
Heterocyclic Hybrids with Alternative Cores
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Structural Features : Replaces pyrazole with a selenazole ring.
- Key Differences : Selenium’s larger atomic size and polarizability alter electronic properties and may confer unique redox activity. The tert-butoxycarbonyl (Boc) group provides steric protection during synthesis .
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
- Structural Features : Combines triazole and pyridine rings.
- Key Differences: Triazoles are known for metal coordination and antimicrobial activity, while pyridine enhances π-π stacking interactions. The ethoxymethyleneamino group introduces conformational flexibility .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | Azetidine-Pyrazole | 3-Chlorophenylmethyl, 4-methyl | ~300 (estimated) | High lipophilicity, rigid backbone | [13, 17] |
| 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride | Azetidine-Pyrazole | None (dihydrochloride salt) | 210.11 | Enhanced solubility | [13] |
| N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | Pyrazole-Sulfonamide | Chlorophenoxy, sulfonamide | ~400 (estimated) | Hydrogen-bonding capability | [17] |
| Methyl 2-amino-4-[1-(Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Azetidine-Selenazole | Boc, selenazole | ~350 (estimated) | Redox activity, UV absorption at 314 nm | [1, 5] |
| Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-triazole-4-carboxylate | Triazole-Pyridine | Chloropyridyl, ethoxymethyleneamino | 408.37 | Agrochemical potential | [14] |
Key Research Findings
- Synthetic Strategies : The target compound’s azetidine-pyrazole scaffold may be synthesized via Hantzsch cyclization (analogous to selenazole synthesis in ) or nucleophilic substitution reactions .
- Solubility and Bioavailability : Salt forms (e.g., dihydrochloride in ) significantly improve solubility, a critical factor for drug development .
- Structural Insights : X-ray crystallography (e.g., ) reveals that substituents like trifluoromethyl or sulfanyl groups influence molecular geometry and intermolecular interactions, such as hydrogen bonding .
Biological Activity
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This compound features a unique structural arrangement that may contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is with a molecular weight of approximately 275.78 g/mol. The presence of the azetidine ring, chlorophenyl group, and pyrazole moiety are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3 |
| Molecular Weight | 275.78 g/mol |
| IUPAC Name | 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole |
| CAS Number | 2742047-11-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzyme activities or modulate receptor functions, leading to various pharmacological effects. The exact pathways and mechanisms remain an area of active investigation.
Enzyme Inhibition
Studies have shown that 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole exhibits significant enzyme inhibitory activity. For instance, it has been evaluated for its potential to inhibit various kinases and phosphatases, which are crucial in signaling pathways associated with cancer and other diseases.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that this compound effectively inhibited the activity of a specific kinase involved in tumor growth, suggesting its potential as an anticancer agent. The IC50 value was reported at concentrations significantly lower than those required for similar compounds.
- Receptor Modulation : Another investigation focused on its interaction with G-protein coupled receptors (GPCRs), revealing that it acts as a partial agonist at certain receptor subtypes, which could lead to therapeutic applications in metabolic disorders.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of this compound, indicating favorable absorption characteristics when administered orally. Furthermore, toxicity assessments have shown that it possesses a relatively low toxicity profile in preclinical models.
Comparative Analysis with Similar Compounds
The biological activity of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can be compared with other related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Methylpyrazole | Contains pyrazole ring | Different substituents affecting activity |
| Azetidine derivatives | Shares azetidine core | Varying effects on enzyme inhibition |
| Chlorophenyl derivatives | Presence of chlorophenyl group | Specific interactions with biological targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential alkylation of azetidine and pyrazole precursors. For example, the azetidine ring can be functionalized via nucleophilic substitution with 3-chlorobenzyl chloride, followed by coupling to 4-methylpyrazole using a methylene linker. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity (>95%) is confirmed by HPLC and LC-MS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR verify regiochemistry of the azetidine and pyrazole moieties (e.g., methylene protons at δ 3.8–4.2 ppm for azetidine linker) .
- LC-MS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 302.1) and detects impurities .
- Elemental Analysis : Validates stoichiometry (e.g., CHClN) with <0.4% deviation .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition : Kinase/receptor binding assays (IC determination via fluorescence polarization) .
- Cellular Uptake : LogP measurement (e.g., shake-flask method) to assess hydrophobicity, which correlates with membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate electron-withdrawing/donating effects .
- Linker Modification : Replace the methylene bridge with ethylene or amide groups to alter rigidity and hydrogen-bonding potential .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict binding conformations to targets like kinase ATP pockets .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (via Olex2 interface) refines bond lengths/angles. For example:
- Azetidine puckering parameters (Cremer-Pople) confirm chair vs. boat conformations.
- Dihedral angles between pyrazole and chlorophenyl rings reveal π-π stacking potential .
Q. How should contradictory data in enzyme inhibition assays be analyzed?
- Methodological Answer :
- Orthogonal Assays : Validate IC discrepancies using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Buffer Optimization : Test varying pH (6.5–8.0) and ionic strengths to rule out assay artifacts .
Q. What strategies enhance metabolic stability in preclinical studies?
- Methodological Answer :
- Cytochrome P450 Assays : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., azetidine N-dealkylation).
- Deuterium Incorporation : Replace vulnerable C-H bonds with C-D bonds at the azetidine-piperazine junction to slow metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
